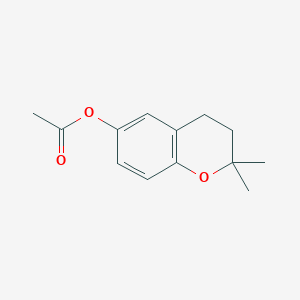
3,4-Dichloro-5-(2-methoxyethoxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-(2-methoxyethoxy)pyridazine is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazines are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine typically involves the selective displacement of chloride at specific positions on the pyridazine ring. One common method involves reacting 4-(2-methoxyethoxy)aniline with a suitable chlorinated pyridazine precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-5-(2-methoxyethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
3,4-Dichloro-5-(2-methoxyethoxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit certain receptors, or interfere with cellular processes, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the chloro and methoxyethoxy substituents.
Pyrimidine: Another six-membered ring with two nitrogen atoms but in different positions.
Pyrazine: A related compound with nitrogen atoms at different positions in the ring.
Uniqueness
3,4-Dichloro-5-(2-methoxyethoxy)pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
1346698-22-3 |
|---|---|
Formule moléculaire |
C7H8Cl2N2O2 |
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
3,4-dichloro-5-(2-methoxyethoxy)pyridazine |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-12-2-3-13-5-4-10-11-7(9)6(5)8/h4H,2-3H2,1H3 |
Clé InChI |
WVRXPQRJJONCLB-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CN=NC(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)





![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)





